N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-(2-hydroxyethyl)benzene-1-sulfonamide
Description
This compound belongs to a class of carbazole-based sulfonamide derivatives, which are of significant interest in medicinal chemistry due to their modulatory effects on circadian rhythm proteins and enzyme inhibition. The structure comprises a carbazole scaffold linked to a 2-hydroxypropyl chain, with a 4-fluoro-substituted benzenesulfonamide group and a 2-hydroxyethyl substituent. The fluorine atom at the para position of the benzene ring enhances electronegativity and metabolic stability, while the hydroxyethyl group improves solubility.
Properties
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S/c24-17-9-11-19(12-10-17)31(29,30)25(13-14-27)15-18(28)16-26-22-7-3-1-5-20(22)21-6-2-4-8-23(21)26/h1-12,18,27-28H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAPVFVWQMMKKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CN(CCO)S(=O)(=O)C4=CC=C(C=C4)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-(2-hydroxyethyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the carbazole derivative. The carbazole moiety can be synthesized through a series of reactions including nitration, reduction, and cyclization. The hydroxypropyl group is introduced via a nucleophilic substitution reaction, while the fluoro-substituted benzene ring is incorporated through electrophilic aromatic substitution. The final step involves the sulfonamide formation by reacting the intermediate with a suitable sulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-(2-hydroxyethyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while substitution of the fluoro group can result in various substituted derivatives .
Scientific Research Applications
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-(2-hydroxyethyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological processes and as a probe for investigating enzyme activity.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-(2-hydroxyethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The carbazole moiety can intercalate into DNA, affecting gene expression and protein synthesis. The hydroxypropyl and hydroxyethyl groups can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity. The fluoro-substituted benzene ring can participate in π-π interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical properties of the target compound with its analogs:
*Estimated based on structural similarity to KL022 and .
Key Observations :
- Substituents: The 4-fluoro group in the target compound and KL022 improves metabolic stability compared to non-fluorinated analogs (e.g., ). The 2-hydroxyethyl group in the target may enhance aqueous solubility relative to the furan or methylphenyl groups in KL001 and .
Pharmacological Activity
Cryptochrome Stabilization and Circadian Modulation
- KL001 : Binds to cryptochrome (CRY) proteins, stabilizing them and prolonging the circadian period in vitro. This activity is attributed to the carbazole-sulfonamide scaffold interacting with CRY’s hydrophobic pocket .
- The 4-fluoro group may enhance binding affinity via halogen bonding, as seen in fluorinated kinase inhibitors .
Enzyme Inhibition
- BACE1 Inhibition : highlights that carbazole sulfonamides with aryl groups (e.g., 4-methylphenyl in ) inhibit β-secretase (BACE1), a target for Alzheimer’s disease. The target’s 4-fluoro substitution could improve selectivity for BACE1 over related proteases .
Q & A
Basic: What are the established synthetic routes for this compound, and what critical reaction parameters must be controlled?
The synthesis typically involves a multi-step approach:
Carbazole core functionalization : Introduction of the hydroxypropyl chain via nucleophilic substitution or alkylation reactions under anhydrous conditions.
Sulfonamide formation : Coupling of the 4-fluoro-benzenesulfonyl chloride with the hydroxypropyl-carbazole intermediate, requiring precise pH control (7.5–8.5) to avoid hydrolysis .
Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures) to achieve >95% purity.
Critical parameters :
- Temperature control (<60°C during sulfonamide coupling to prevent decomposition).
- Solvent selection (acetonitrile for nucleophilic steps, DMF for polar intermediates).
- Reaction time optimization (monitored via TLC/HPLC; typical range: 12–24 hours) .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the carbazole moiety and sulfonamide linkages (e.g., δ 7.2–8.3 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 521.18) .
- X-ray Crystallography : Resolves stereochemical ambiguities; intermolecular hydrogen bonds between hydroxypropyl and sulfonamide groups are critical for crystal packing .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% at 254 nm) .
Advanced: How can researchers optimize synthetic yield and purity using modern experimental design?
- Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., solvent polarity, catalyst loading). For example, a 3 factorial design identified acetonitrile as optimal for sulfonamide coupling (85% yield vs. 65% in THF) .
- Computational Modeling : Transition-state calculations (DFT) predict activation energies for key steps, guiding solvent/catalyst selection .
- Response Surface Methodology (RSM) : Optimize reaction time/temperature trade-offs (e.g., 45°C for 18 hours maximizes yield while minimizing byproducts) .
Advanced: What strategies address contradictory biological activity data for carbazole-sulfonamides?
- Structure-Activity Relationship (SAR) Studies : Compare analogs with varying substituents (e.g., 4-F vs. 4-Cl in and ). Fluorine’s electron-withdrawing effect enhances kinase inhibition (IC 0.8 µM vs. 2.3 µM for 4-Cl) .
- Orthogonal Assays : Validate target engagement using:
- In vitro kinase assays (ATP-competitive binding).
- Cellular thermal shift assays (CETSA) to confirm target stabilization .
- Molecular Docking : Identify key interactions (e.g., hydrogen bonding between 4-F and kinase hinge region) .
Basic: What biological targets are associated with carbazole-sulfonamide hybrids?
- Kinases : Inhibition of EGFR and VEGFR2 via sulfonamide-carbazole π-π stacking in ATP-binding pockets .
- Carbonic Anhydrases : Fluorine enhances binding to CA-IX (relevant in hypoxic tumors) .
- Validation Methods :
Advanced: How can computational methods predict reactivity and bioactivity?
- Molecular Dynamics (MD) Simulations : Simulate sulfonamide-enzyme complexes to identify critical binding residues (e.g., Lys216 in EGFR) .
- QSAR Models : Correlate substituent electronegativity (Hammett σ values) with kinase inhibition (R = 0.89 for 4-F/4-Cl analogs) .
- Reaction Path Sampling : Identify low-energy pathways for sulfonamide formation using nudged elastic band (NEB) calculations .
Basic: What solubility and stability considerations are critical for this compound?
- Solubility : Low aqueous solubility (2.1 µg/mL) necessitates co-solvents (e.g., 10% DMSO/PBS). Micellar encapsulation (e.g., Pluronic F-127) improves bioavailability .
- Stability :
Advanced: What crystallization techniques yield high-quality crystals for X-ray studies?
- Vapor Diffusion : Slow evaporation of dichloromethane/methanol (1:1) at 4°C produces needle-like crystals suitable for SC-XRD .
- Co-crystallization : Add 10% thiourea to enhance π-stacking interactions, improving diffraction resolution (<1.0 Å) .
Basic: How does the 4-fluoro substituent influence electronic properties and bioactivity?
- Electronic Effects : Fluorine’s -I effect increases sulfonamide acidity (pKa ~6.8 vs. 7.5 for 4-CH), enhancing hydrogen-bonding with target proteins .
- Bioactivity Impact : 4-F analogs show 3-fold higher CA-IX inhibition than 4-CH derivatives (K = 12 nM vs. 35 nM) .
Advanced: What orthogonal methods resolve structural ambiguities in derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
